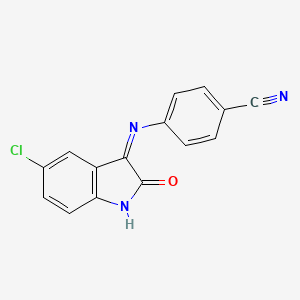

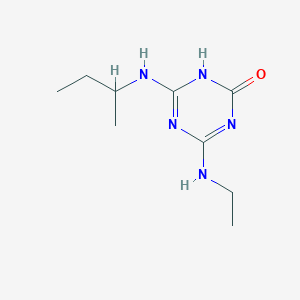

![molecular formula C7H9N3O2 B1414543 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1498993-51-3](/img/structure/B1414543.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Overview

Description

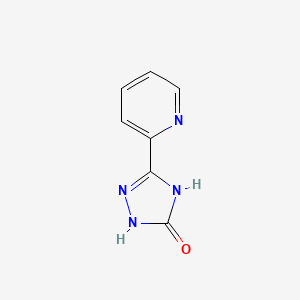

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 . It is a part of the pyrazolopyrimidines class of compounds, which are known to be biologically active and serve as the basis for new drugs with selective action .

Synthesis Analysis

The synthesis of similar compounds, such as 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines, has been achieved through the 1,3-dipolar cycloaddition of substituted 3-diazopyrrolidones to dimethyl acetylenedicarboxylate (DMAD). This reaction was carried out in benzene at 70°C, leading to the formation of 4-substituted dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid in up to 80% yields .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid consists of a pyrazolopyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

The most effective method for the preparation of pyrazole derivatives is the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes. Reactions of linear diazo compounds lead to the formation of 1H-pyrazoles .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 444.4±33.0 °C at 760 mmHg, and a flash point of 222.6±25.4 °C. It has 5 H bond acceptors, 2 H bond donors, and 1 freely rotating bond. Its polar surface area is 67 Å2 .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Variants : Klara Lombar et al. (2014) developed two synthesis pathways for 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides, starting with primary alkylamine and methyl acrylate, leading to carboxamides in very good yields (Lombar et al., 2014).

- Condensation Reactions : Filimonov et al. (2013) described the condensation of substituted 5-amino-4-arylpyrazoles with itaconic acid to form substituted tetrahydropyrazolo[1,5-a]pyrimidines (Filimonov et al., 2013).

- Electrochemical Oxidation Studies : G. Dryhurst (1976) investigated the electrochemical oxidation of oxipurinol (a derivative of 4,5,6,7-tetrahydropyrazolo[3,4-d]pyrimidine-4,6-dione) at the pyrolytic graphite electrode, revealing insights into its electrochemical behavior and potential oxidation products (Dryhurst, 1976).

Diverse Compound Synthesis

- Heterocyclization Reactions : Yana I Sakhno et al. (2010) reported the synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids and related compounds through heterocyclization reactions involving pyruvic acids and aromatic aldehydes (Sakhno et al., 2010).

- Combinatorial Library Synthesis : I. Dalinger et al. (2005) accomplished the parallel solution-phase synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides, demonstrating the potential for large-scale diverse compound creation (Dalinger et al., 2005).

Applications in Drug Synthesis and Molecular Studies

- Angiotensin II Receptor Antagonists : T. Shiota et al. (1999) synthesized 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives as potent angiotensin II antagonists, demonstrating a potential application in hypertension treatment (Shiota et al., 1999).

Future Directions

The reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is a clear example of increasing complexity and dimensionality of the structure, which aligns with the “escape from flatland” trends in drug design of recent decades . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

properties

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORLMYBWNUDYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=NN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

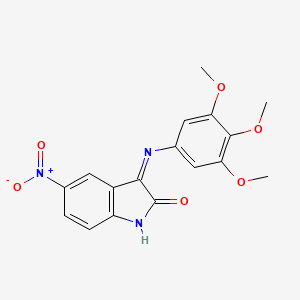

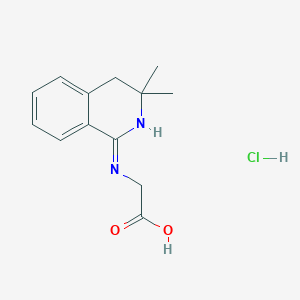

![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)

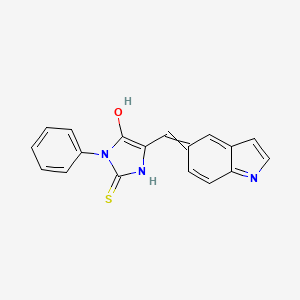

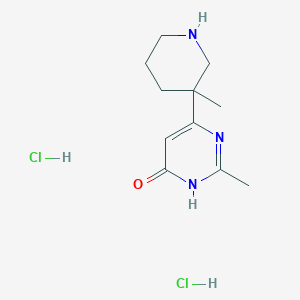

![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)

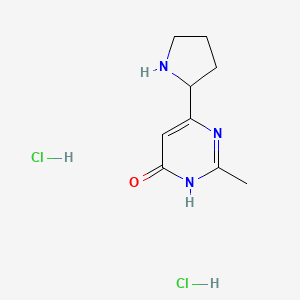

![(S)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1414469.png)

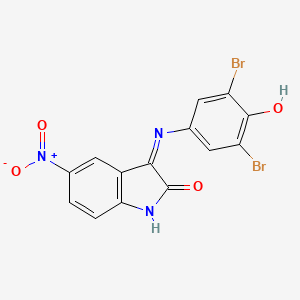

![5-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414479.png)

![5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one](/img/structure/B1414480.png)